molecular formula C13H10F4O2 B6212401 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2731008-12-9

2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6212401
CAS No.: 2731008-12-9
M. Wt: 274.2
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Description

2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the fluorination of a bicyclo[11The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can improve the compound’s selectivity and potency .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2731008-12-9

Molecular Formula

C13H10F4O2

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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